[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-bromo-6-methoxyphenyl] acetate
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Overview
Description
This compound is a complex heterocyclic structure with intriguing properties. Let’s break it down:
Name: [4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-bromo-6-methoxyphenyl] acetate
Structure: It consists of an imidazole core (the triazatetracycloheptadeca portion) fused with a brominated phenyl ring and an acetate group.
Preparation Methods
Synthetic Routes::
Cyclization of Amido-Nitriles:
- Information on industrial-scale production methods for this specific compound is limited. research in this area is ongoing.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions may yield derivatives with altered functional groups or substitution patterns.
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Possible applications in drug development.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other imidazole derivatives.
Similar Compounds: While specific examples are scarce, other imidazole-based compounds exist, such as simple imidazoles, pharmaceuticals, and agrochemicals.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C27H22BrN3O7 |
---|---|
Molecular Weight |
580.4 g/mol |
IUPAC Name |
[4-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)-2-bromo-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C27H22BrN3O7/c1-12(32)31-22-15-8-6-7-9-16(15)23(34)20(22)19(21-25(31)29(3)27(36)30(4)26(21)35)14-10-17(28)24(38-13(2)33)18(11-14)37-5/h6-11,19H,1-5H3 |
InChI Key |
RIOJQLFZKADBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC(=C(C(=C4)Br)OC(=O)C)OC)C(=O)C5=CC=CC=C52 |
Origin of Product |
United States |
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